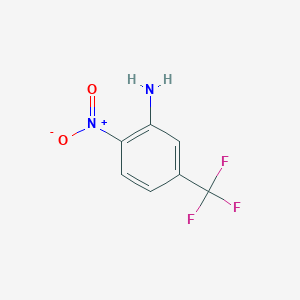

2-Nitro-5-(trifluoromethyl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-6(12(13)14)5(11)3-4/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTLVHYEAAAKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278848 | |

| Record name | 2-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-14-2 | |

| Record name | 402-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Precursor-Based Synthesis Strategies

These strategies typically involve the modification of a pre-existing aromatic ring system to introduce the necessary functional groups.

A common starting point for the synthesis of 2-Nitro-5-(trifluoromethyl)aniline is the nitration of a trifluoromethyl-substituted benzene (B151609) derivative. For instance, the nitration of m-(trifluoromethyl)aniline or its derivatives is a key step. sciencemadness.orgnih.gov The trifluoromethyl group is a strong deactivator of the benzene ring towards electrophilic substitution, making the nitration process require specific conditions. sciencemadness.org

The efficiency and regioselectivity of the nitration of trifluoromethylated aromatics are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of nitrating agent, the solvent, the reaction temperature, and the presence of a catalyst.

For the nitration of benzotrifluoride (B45747), a mixture of nitric acid and sulfuric acid is commonly employed. sciencemadness.org The molar ratio of the reactants is a critical factor. For example, an optimal ratio of benzotrifluoride to nitric acid to sulfuric acid has been reported as 1:1.05:1.3 (mol), leading to a high purity and yield of the desired m-nitrobenzotrifluoride. sciencemadness.org The reaction temperature is also a crucial parameter to control, with ranges from 0-150°C being explored depending on the specific substrate and nitrating agent. sciencemadness.org

Recent advancements have explored the use of trifluoromethanesulfonic acid (HOTf) as a catalyst for electrophilic aromatic nitration, which can promote the reaction under milder conditions and in shorter reaction times. nih.gov Additionally, continuous-flow nitration processes have been developed to improve safety and efficiency, allowing for better control of reaction parameters and reducing the formation of impurities. nih.gov

Table 1: Optimization of Nitration Conditions for Trifluoromethylated Aromatics

| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzotrifluoride | HNO₃/H₂SO₄ | - | - | 90.7 (m-isomer) | sciencemadness.org |

| p-Chlorobenzotrifluoride | 98% HNO₃ | - | 90 | 95 | sciencemadness.org |

| m-Trifluoromethyl Acetanilide | Concentrated HNO₃ | - | 60-65 | - | google.com |

| o-Xylene | Mixed Acid (H₂SO₄/HNO₃) | - | Optimized | 94.1 | nih.gov |

| Various Arenes | 68% HNO₃ | Trifluoromethanesulfonic acid | Room Temp | ~Quantitative | nih.gov |

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of anilines. In the context of this compound synthesis, this often involves the selective reduction of a dinitro precursor, such as 2,4-dinitro-1-(trifluoromethyl)benzene.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. sciencemadness.orggoogle.comwikipedia.org The reaction is typically carried out under hydrogen pressure and at elevated temperatures. google.com For instance, the hydrogenation of m-trifluoromethyl nitrobenzene (B124822) using a 5% Pd/C catalyst at 45°C has been shown to produce m-trifluoromethylaniline with high purity and yield. sciencemadness.org

Selective reduction of one nitro group in a polynitroarene can be achieved using specific reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as iron(III) chloride and charcoal. researchgate.net This method allows for the stepwise reduction of nitro groups. researchgate.net Other reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide are also known to selectively reduce one nitro group in a dinitro compound. wikipedia.orgresearchgate.netstackexchange.comechemi.com For example, the reduction of m-dinitrobenzene with ammonium sulfide can yield m-nitroaniline. stackexchange.com

Table 2: Reagents for Reductive Transformation of Nitro Groups

| Nitro Compound | Reducing Agent | Catalyst | Product | Reference |

| m-Trifluoromethyl nitrobenzene | H₂ | 5% Pd/C | m-Trifluoromethylaniline | sciencemadness.org |

| 2-Nitro-5-chloro-trifluoromethylbenzene | H₂ | Raney Nickel | 2-Trifluoromethylaniline | google.com |

| 1,3,5-Trinitrobenzene | Hydrazine hydrate | FeCl₃/Charcoal | 3,5-Dinitroaniline | researchgate.net |

| m-Dinitrobenzene | (NH₄)₂S | - | m-Nitroaniline | stackexchange.com |

| 2,4-Dinitrotoluene | H₂S/NH₃(aq) | - | 4-Amino-2-nitrotoluene | stackexchange.comechemi.com |

The synthesis of halogenated analogues of this compound, such as 4-bromo-2-nitro-5-(trifluoromethyl)aniline, involves the introduction of a halogen atom onto the aromatic ring. bldpharm.comnih.gov

Bromination of anilines can be a vigorous reaction. youtube.com To control the reaction and achieve selective substitution, the amino group is often protected first, for example, by acetylation. The directing effect of the substituents on the ring will then determine the position of bromination. For deactivated substrates, more reactive brominating agents or catalysts may be required. Recent studies have shown that the combination of molecular bromine with electron-deficient λ3-iodanes can effectively brominate even highly deactivated aryl substrates. chemrxiv.org Radical bromination using N-bromosuccinimide (NBS) is another method for introducing bromine, particularly at benzylic positions, but it can also be used for aromatic bromination under certain conditions. youtube.com

Amine functionalization refers to the modification of the amino group. One common reaction is acylation, where the amino group is converted to an amide. This is often done to protect the amino group during subsequent reactions, such as nitration, to prevent oxidation and to control the regioselectivity of electrophilic substitution. google.com The acetyl group can later be removed by hydrolysis under acidic or basic conditions to regenerate the amine. For example, m-amino-trifluoromethyl benzene can be protected by reacting it with acetyl chloride to form m-trifluoromethyl acetanilide. google.com After nitration, the acetyl group can be removed by heating in an alcoholic solution of potassium carbonate to yield the corresponding nitroaniline. google.com

Deamination, the removal of an amino group, is a less common but possible transformation. It can be achieved through diazotization of the amine followed by treatment with a reducing agent like hypophosphorous acid.

Nitration Reactions of Trifluoromethylated Aromatics

Advanced Synthetic Techniques

To improve efficiency, safety, and scalability, modern synthetic chemistry has embraced advanced techniques such as microwave-assisted synthesis and continuous flow technology.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields. nih.govnih.gov In the context of synthesizing aniline (B41778) derivatives, microwave irradiation can be applied to various reaction steps, including SNAr reactions, reductions, and cyclizations. nih.gov For example, the liquid-phase combinatorial synthesis of benzimidazoles, which involves the reduction of a nitro group, has been successfully performed under microwave irradiation, with all reaction steps completed within minutes. nih.gov This rapid and efficient approach is particularly attractive for the generation of diverse chemical libraries. nih.gov

Continuous Flow Reactor Implementations

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for hazardous reactions or those requiring precise control over reaction parameters. beilstein-journals.orgchemrxiv.orgicsr.in The synthesis of primary amines through the reduction of nitro compounds has been successfully implemented in continuous flow reactors. beilstein-journals.org This approach often utilizes a packed-bed reactor containing a catalyst, or more recently, catalytically-coated static mixers, which can simplify scale-up and mitigate issues like channeling and pressure drops. chemrxiv.org

Flow processes allow for excellent temperature and pressure control, leading to improved safety and reproducibility. chemrxiv.orgicsr.in For instance, the reduction of nitro species can be optimized by adjusting parameters such as temperature, hydrogen flow rate, and pressure. chemrxiv.org Furthermore, continuous flow systems can be integrated with online analytical techniques for real-time monitoring and control, ensuring high product quality. chemrxiv.orgicsr.in The reduction of nitro compounds in a continuous flow setup is a key step in multi-step syntheses, often following nitration and extraction steps. chemrxiv.org

Scalability and Industrial Relevance of Synthetic Routes

The industrial production of this compound and related compounds relies on synthetic routes that are not only efficient and high-yielding but also scalable and economically viable. The choice of starting materials and reagents is critical. For instance, processes that start from readily available industrial materials are preferred. google.com

The nitration of 1,4-bis(trifluoromethyl)benzene (B1346883) is a key step in one industrial process for producing a related compound, 2,5-bis(trifluoromethyl)nitrobenzene. google.comgoogle.com The conditions for this nitration, including the concentration of nitric and sulfuric acid, are carefully controlled to maximize the yield of the desired product. google.comgoogle.com Following nitration, the nitro group is reduced to an aniline. google.comgoogle.com Catalytic hydrogenation using reagents like Raney Nickel is a common method for this reduction on an industrial scale. google.comgoogle.com

The scalability of palladium-catalyzed coupling reactions is also a significant consideration for industrial applications. nih.govnih.gov The ability to use low catalyst loadings is a major advantage in terms of cost. nih.govnih.gov Similarly, continuous flow processes are inherently scalable and offer a safer and more efficient alternative to large-scale batch reactions, particularly for exothermic reactions like nitrations. icsr.in The ability to precisely control reaction conditions in a flow reactor leads to higher consistency and product quality, which are crucial in an industrial setting. icsr.in

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactivity Profiles of Constituent Functional Groups

Reactions Involving the Nitro Group (e.g., oxidation, reduction processes)

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction. The reduction of aromatic nitro compounds is a significant reaction in organic synthesis as it provides a pathway to aromatic amines. masterorganicchemistry.comyoutube.com

A variety of reducing agents can be employed to convert the nitro group into an amino group. masterorganicchemistry.comwikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas is an effective method for reducing both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com

Metal and Acid: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for this reduction. masterorganicchemistry.comgalaxy.ai

Other Reagents: Tin(II) chloride (SnCl2) offers a mild alternative for reducing nitro groups, and sodium hydrosulfite can also be used. masterorganicchemistry.comwikipedia.org

It is important to note that the choice of reducing agent can sometimes lead to different products. For instance, using lithium aluminum hydride (LiAlH4) to reduce aromatic nitro compounds tends to produce azo compounds rather than amines. commonorganicchemistry.com The reduction can also be controlled to yield intermediate products like hydroxylamines or hydrazines under specific conditions. wikipedia.org

The following table summarizes common reduction methods for aromatic nitro groups:

| Reagent(s) | Product | Notes |

| H2, Pd/C | Amine | Common and efficient method. commonorganicchemistry.com |

| H2, Raney Nickel | Amine | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe, HCl (or H+) | Amine | A mild and frequently used method. masterorganicchemistry.comyoutube.com |

| Zn, HCl (or H+) | Amine | Another common metal/acid combination. masterorganicchemistry.com |

| SnCl2 | Amine | A mild reagent. masterorganicchemistry.com |

| LiAlH4 | Azo compound | Not suitable for preparing primary amines from nitroaromatics. commonorganicchemistry.com |

| Zinc metal | N,N'-diarylhydrazine | With excess zinc. wikipedia.org |

Transformations at the Amino Group

The amino group (-NH2) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. lkouniv.ac.inbyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic pi system, increasing the electron density at the ortho and para positions. lkouniv.ac.inbyjus.com

However, the high reactivity of the amino group can sometimes be problematic, leading to multiple substitutions. masterorganicchemistry.com To control the reactivity, the amino group is often protected, for example, by converting it into an amide. masterorganicchemistry.com This transformation moderates the activating effect and allows for more controlled reactions.

The basicity of the amino group is another key characteristic. In acidic conditions, it can be protonated to form an anilinium ion (-NH3+). youtube.com This protonated form is a deactivating, meta-directing group, which can be utilized to direct incoming electrophiles to the meta position. youtube.com

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. lkouniv.ac.innih.gov This has a significant impact on the reactivity of the aromatic ring.

The -CF3 group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions more sluggish and requiring harsher conditions. lkouniv.ac.in When substitution does occur, it is directed to the meta position. lkouniv.ac.in This deactivating and meta-directing nature is a result of both inductive and resonance effects that withdraw electron density from the ring. lkouniv.ac.in

Conversely, the electron-withdrawing nature of the trifluoromethyl group facilitates nucleophilic aromatic substitution (SNAr) by reducing the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. libretexts.org

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. chemeurope.com In the case of 2-Nitro-5-(trifluoromethyl)aniline, the directing effects of the three substituents are crucial in determining the outcome of EAS reactions.

The amino group is a powerful ortho-, para-director and activator. lkouniv.ac.inbyjus.com In contrast, both the nitro group and the trifluoromethyl group are meta-directors and deactivators. galaxy.ailkouniv.ac.in The positions on the aromatic ring relative to the existing substituents are key to predicting the site of electrophilic attack.

The interplay of these groups can be complex. For instance, in a highly acidic medium, the amino group will be protonated to the anilinium ion, which is a meta-director. youtube.com This can lead to a mixture of products or a change in the expected regioselectivity. youtube.com

Common EAS reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. chemeurope.commasterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) typically using a Lewis acid catalyst. chemeurope.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. chemeurope.com

Given the deactivating nature of the nitro and trifluoromethyl groups, forcing conditions may be necessary to achieve electrophilic substitution.

Nucleophilic Aromatic Substitution (NAS) Studies

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups. libretexts.org

The trifluoromethyl and nitro groups in this compound strongly activate the aromatic ring towards nucleophilic attack. libretexts.orgnih.gov For an SNAr reaction to occur on this molecule, a suitable leaving group would need to be present on the ring, typically a halide. The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, but only when they are positioned ortho or para to the leaving group. libretexts.org

A process for the preparation of 2-nitro-4-trifluoromethyl aniline (B41778) involves the reaction of 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia, where the chlorine atom is displaced by the amino group in a nucleophilic aromatic substitution reaction. google.com

Coupling Reactions for Complex Molecular Architectures (e.g., biaryl formation)

This compound can serve as a building block in various coupling reactions to construct more complex molecules, such as biaryls and other extended structures. aromsyn.com

One important application is in the synthesis of diarylamines through reductive coupling reactions. For instance, nitroarenes can be coupled with aryl boronic acids in the presence of a catalyst to form C-N bonds. rsc.org However, in some cases, the presence of a trifluoromethyl group on the nitroarene can lead to the formation of the corresponding amino compound as the main product instead of the coupled product. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been developed for the denitrative coupling of nitroarenes with arylboronic acids to form biaryls. acs.org Additionally, the Buchwald-Hartwig amination of nitroarenes provides a method to synthesize substituted anilines. acs.org Copper-catalyzed reactions have also been employed for the cross-coupling of anilines with aryl bromides. chemrxiv.org

Synthesis and Derivatization to Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Its reactivity is primarily centered around the amino and nitro functionalities, which can undergo various cyclization and condensation reactions.

The primary amine group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. tsijournals.comisca.in This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. isca.in The general reaction involves refluxing the aniline derivative and the carbonyl compound in a suitable solvent like ethanol (B145695). tsijournals.comresearchgate.netresearchgate.net The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can facilitate the reaction. researchgate.netjetir.org

The formation of the carbon-nitrogen double bond (azomethine group) is a key transformation, creating a new scaffold for further chemical modifications. isca.in These Schiff bases can be isolated and characterized or used in situ for subsequent reactions.

Table 1: Conditions for Schiff Base Formation

| Reactants | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Primary Amine, Carbonyl Compound | Glacial Acetic Acid (catalytic) | Ethanol | Reflux | researchgate.net |

| m-Nitroaniline, Aromatic Aldehydes | - | Ethanolic solution | Reflux for 2 hr | researchgate.net |

| 5-chloro-salicylaldehyde, 4-chloro aniline | - | Ethanol | Reflux for 3 hrs | tsijournals.com |

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, can be synthesized from this compound. A widely used method involves the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. sapub.orgnih.gov To utilize this compound for this purpose, the nitro group must first be reduced to an amine to generate the corresponding 1,2-diaminobenzene derivative. nih.gov This reduction is a critical step and can be achieved using various reducing agents.

Once the 1,2-diamino intermediate is formed, it readily undergoes condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, to yield the quinoxaline (B1680401) ring system. sapub.org This reaction typically proceeds under reflux in solvents like ethanol or a mixture of acetic acid and sodium acetate. nih.gov A one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols has also been developed using a ruthenium-catalyzed hydrogen transfer strategy, which avoids the need for external reducing agents. rsc.org

The synthesis of benzimidazoles from this compound is a well-established transformation. A common strategy involves the reductive cyclization of the nitroaniline in the presence of an aldehyde or a carboxylic acid derivative. rhhz.netresearchgate.net One approach involves the initial formation of a Schiff base by reacting the aniline with an aldehyde. rhhz.net The subsequent reductive cyclization of the intermediate Schiff base, often facilitated by reagents like stannous chloride (SnCl₂), leads to the formation of the benzimidazole (B57391) ring. rhhz.net

Alternatively, a one-pot reductive cyclocondensation can be performed. pcbiochemres.com For example, reacting 2-nitroaniline (B44862) with an aromatic aldehyde in the presence of a reducing system like zinc powder and sodium bisulfite in water can directly yield 2-substituted benzimidazoles. pcbiochemres.com Another method involves the gold-catalyzed reaction of 2-nitroanilines with carbon dioxide and hydrogen, where the nitro group is first hydrogenated to an amine, followed by cyclization. rsc.org

Table 2: Synthesis of Benzimidazoles from 2-Nitroanilines

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Nitro-5-substituted aniline, Aldehyde | SnCl₂·2H₂O | Ethanol | Room Temperature | 2,5-disubstituted benzimidazoles | rhhz.net |

| o-Nitroaniline, Aryl aldehyde | Sodium dithionite (B78146) | - | Room Temperature | 2-substituted benzimidazoles | researchgate.net |

| 2-Nitroaniline, Aromatic aldehyde | Zn powder, NaHSO₃ | Water | 100°C | 2-substituted benzimidazoles | pcbiochemres.com |

| 2-Nitroaniline | Au/TiO₂ | - | - | Benzimidazole | rsc.org |

The reactivity of this compound extends to the synthesis of other complex heterocyclic systems. For instance, it can be a precursor for benzothiazinones, a class of compounds with antitubercular activity. nih.gov The synthesis of these compounds can involve multi-step sequences starting from derivatives of this compound.

Furthermore, the generation of in-situ intermediates from this compound can lead to the formation of various fused heterocyclic systems. For example, the synthesis of indolo[2,3-b]quinoxaline hybrids can be achieved through a cyclo-condensation reaction of a suitable isatin (B1672199) derivative with o-phenylenediamine, which can be conceptually derived from the reduction of a nitroaniline precursor. nih.gov

Elucidation of Reaction Mechanisms

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The transformation of the nitro group is a key aspect of its chemistry.

The reduction of the nitro group in aromatic compounds like this compound is a fundamental process that can proceed through various intermediates. The specific pathway and products depend on the reducing agent and reaction conditions. orgoreview.comwikipedia.org

Commonly employed methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method for reducing nitro groups to primary amines. commonorganicchemistry.com

Metal-Acid Systems: Metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic reagents for nitro group reduction. orgoreview.comcommonorganicchemistry.com

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), and tin(II) chloride (SnCl₂) can also be used, sometimes offering chemoselectivity in molecules with multiple reducible functional groups. researchgate.netcommonorganicchemistry.com

The reduction of a nitro group is generally believed to proceed through a series of intermediates, including the corresponding nitroso and hydroxylamine (B1172632) derivatives, before forming the final amine. orgoreview.commdpi.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes | Reference |

|---|---|---|---|

| H₂/Pd-C | - | Common and efficient for reducing aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| H₂/Raney Nickel | - | Used when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe/Acid | Acidic (e.g., Acetic Acid) | Mild conditions, can be selective. | commonorganicchemistry.com |

| Zn/Acid | Acidic (e.g., Acetic Acid) | Mild conditions, can be selective. | commonorganicchemistry.com |

| SnCl₂ | - | Mild conditions, often used for selective reductions. | commonorganicchemistry.com |

The electrochemical reduction of nitroaromatic compounds is another important mechanistic pathway. acs.org This method involves the transfer of electrons to the nitro group, typically in a divided cell to prevent oxidation of the resulting amine product. The process is often carried out in an acidic medium to provide the necessary protons for the reduction. acs.org The electron-withdrawing nature of the trifluoromethyl group can influence the reduction potential of the nitro group.

Kinetic Studies and Identification of Reactive Intermediates

Detailed kinetic studies specifically focused on this compound are not extensively documented in the reviewed literature. However, the reactivity of substituted anilines has been a subject of numerous investigations, allowing for predictions regarding the behavior of this compound.

In reactions involving substituted anilines, the formation of transient species is a key aspect of the reaction mechanism. For instance, the reactions of anilines with chloramine-T have been shown to proceed through the formation of a complex in a rapid equilibrium step, which then slowly decomposes. rsc.org The rates of these reactions are dependent on the concentration of the amine, often showing a fractional order dependence. rsc.org

Furthermore, the oxidation of anilines can lead to the formation of reactive intermediates such as nitroso species. sigmaaldrich.com For example, secondary aromatic amines can undergo Fischer–Hepp rearrangement in the presence of hydrochloric or hydrobromic acid after N-nitrosation to yield para-nitroso-monosubstituted amines. sigmaaldrich.com While direct evidence for the formation of nitroso intermediates from this compound is not available, it is a plausible pathway in its oxidative transformations.

Intramolecular Rearrangement Mechanisms

No specific studies on the intramolecular rearrangement of this compound, such as OCF3-migration, were identified in the reviewed scientific literature. Research in this area has focused on related but structurally different compounds. For example, the intramolecular migration of an OCF3 group has been observed in N-aryl-N-hydroxylamine derivatives to produce ortho-OCF3 aniline derivatives. This type of rearrangement is proposed to proceed through the heterolytic cleavage of the N-OCF3 bond, leading to the formation of a nitrenium ion and a trifluoromethoxide, which then recombine.

Assessment of Steric and Electronic Effects of Substituents on Reaction Outcomes

The reaction outcomes of this compound are significantly influenced by the steric and electronic properties of its substituents. Both the nitro (NO₂) group and the trifluoromethyl (CF₃) group are potent electron-withdrawing groups, which profoundly impacts the electron density of the aromatic ring and the nucleophilicity of the amino group.

Electronic Effects:

The strong inductive and resonance electron-withdrawing effects of the nitro and trifluoromethyl groups decrease the electron density on the benzene ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the deactivation of the ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring.

The amino (NH₂) group is typically an activating group and an ortho-, para-director in electrophilic aromatic substitution. However, in this compound, the powerful electron-withdrawing nature of the other substituents diminishes the activating effect of the amino group. The nucleophilicity of the amino group itself is also reduced due to these electron-withdrawing effects.

In the context of SNAr reactions where the aniline derivative acts as a nucleophile, the electron-withdrawing substituents decrease the reaction rate. Kinetic studies on the reaction of substituted anilines with 2-chloro-5-nitropyridine (B43025) have shown that electron-withdrawing groups on the aniline ring lead to lower reaction rates, as indicated by negative ρ values in Hammett plots. researchgate.net

Steric Effects:

Steric hindrance can also play a role in the reactivity of this compound. The ortho-position of the nitro group relative to the amino group can sterically hinder reactions involving the amino group. For instance, in reactions of substituted anilines, bulky substituents at the ortho position can lead to a significant reduction in reactivity. researchgate.net This steric hindrance can affect both the formation of intermediates and the rates of proton transfer steps in base-catalyzed reactions. rsc.org

The table below summarizes the expected influence of the substituents on the reactivity of this compound.

| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |

| Amino (NH₂) | 1 | Electron-donating (by resonance), Activating | Directs electrophiles to ortho/para positions (relative to itself), but its effect is weakened by electron-withdrawing groups. |

| Nitro (NO₂) | 2 | Strong electron-withdrawing (by resonance and induction), Deactivating | Decreases overall ring reactivity towards electrophiles; potentially provides steric hindrance to the amino group. |

| Trifluoromethyl (CF₃) | 5 | Strong electron-withdrawing (by induction), Deactivating | Further decreases ring electron density and the nucleophilicity of the amino group. |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule's chemical bonds. The resulting spectrum is unique to the compound's structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes transitions between vibrational energy levels. The spectrum of 2-Nitro-5-(trifluoromethyl)aniline is characterized by absorption bands corresponding to its primary functional groups: the amino (NH₂), nitro (NO₂), and trifluoromethyl (CF₃) groups, as well as vibrations of the aromatic ring.

Expected Characteristic FT-IR Absorption Bands:

N-H Stretching: The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

NO₂ Stretching: The nitro group (NO₂) is characterized by strong absorption bands. The asymmetric stretching vibration usually appears in the 1500-1560 cm⁻¹ range, and the symmetric stretching vibration is found between 1335-1385 cm⁻¹.

C-F Stretching: The trifluoromethyl group (CF₃) gives rise to very strong and characteristic absorptions, typically in the 1100-1350 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is typically observed in the 1250-1360 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies and Functional Group Assignments

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | Asymmetric & Symmetric Stretching | Amino (NH₂) |

| 1500 - 1560 | Asymmetric Stretching | Nitro (NO₂) |

| 1335 - 1385 | Symmetric Stretching | Nitro (NO₂) |

| 1100 - 1350 | Stretching | Trifluoromethyl (CF₃) |

| 1450 - 1600 | C=C Stretching | Aromatic Ring |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignments

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering). fishersci.no While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. This often means that symmetric vibrations and non-polar bonds produce strong Raman signals.

Experimental FT-Raman data for this compound is not currently available in the public domain. However, a theoretical analysis would be expected to show strong signals for the symmetric vibrations of the nitro group and the vibrations of the aromatic ring system. The C-F bonds of the CF₃ group are also expected to produce characteristic Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of ¹H, ¹³C, and ¹⁹F atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would show signals for the amine protons (NH₂) and the three protons on the aromatic ring.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the nitro (strong electron-withdrawing) and trifluoromethyl (strong electron-withdrawing) groups, and the amino (strong electron-donating) group. The amine protons would likely appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration. The three aromatic protons would appear as distinct multiplets, with their splitting patterns (coupling) revealing their positions relative to each other.

Table 2: Predicted ¹H NMR Chemical Shift Ranges and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 8.5 | d, dd |

| Amine (NH₂) | Variable (Broad) | s (br) |

d = doublet, dd = doublet of doublets, s (br) = broad singlet. Predictions are based on general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing information about the carbon skeleton. The spectrum of this compound would contain seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon.

The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the CF₃ group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbons bearing the nitro and amino groups, as well as the other ring carbons, will have their chemical shifts dictated by the combined electron-donating and withdrawing effects of the substituents. For instance, a study on the related compound 2-Methoxy-4-nitro-5-(trifluoromethyl)aniline provided detailed ¹³C NMR assignments, which can serve as a reference for predicting the spectrum of this compound. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) |

|---|---|---|

| C-CF₃ | 120 - 130 | q |

| C-NO₂ | 140 - 150 | s |

| C-NH₂ | 145 - 155 | s |

| Aromatic C-H | 110 - 135 | d (or s) |

| CF₃ | ~124 | q |

q = quartet, s = singlet, d = doublet. Predictions are based on general principles and data from similar compounds.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. nih.gov Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is highly indicative of the electronic environment of the CF₃ group on the aromatic ring, making it a valuable tool for confirming the structure. nist.gov

Table 4: Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference Standard |

|---|---|---|

| CF₃ | -60 to -65 | CFCl₃ (0 ppm) |

Prediction based on typical values for aryl trifluoromethyl groups.

Correlation of Experimental and Calculated Chemical Shifts

The correlation between experimentally measured and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts serves as a powerful tool for structural verification. Computational methods, particularly Density Functional Theory (DFT), are employed to predict ¹H and ¹³C NMR spectra. nih.gov These theoretical calculations provide a basis for assigning the signals observed in experimental spectra, helping to resolve ambiguities, especially in complex molecules. nih.gov

For this compound, DFT calculations can model the electron density around each proton and carbon atom, which in turn determines their shielding and chemical shift. researchgate.net By comparing the calculated shifts with those obtained from a high-resolution NMR experiment, a correlation can be established. A strong linear correlation between the two datasets confirms the proposed molecular structure. researchgate.net Discrepancies between experimental and calculated values can often be attributed to solvent effects or the specific level of theory used in the calculation. nih.govnih.gov

Table 1: Illustrative Correlation of ¹H NMR Chemical Shifts This table is a hypothetical representation based on known chemical shift principles for similar aromatic compounds.

| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) |

| H-3 | 8.0 - 8.2 | 8.15 |

| H-4 | 7.3 - 7.5 | 7.40 |

| H-6 | 7.0 - 7.2 | 7.10 |

| -NH₂ | 5.5 - 6.5 | 6.00 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound (C₇H₅F₃N₂O₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion under electron impact is predictable based on the stability of the resulting fragments. chemguide.co.uklibretexts.org The energetically unstable molecular ion breaks apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The presence of the nitro (-NO₂), trifluoromethyl (-CF₃), and amino (-NH₂) groups on the aromatic ring dictates the primary fragmentation patterns.

Common fragmentation pathways would likely include:

Loss of a nitro group: A peak at M-46, resulting from the cleavage of the C-N bond and loss of a neutral NO₂ molecule.

Loss of a trifluoromethyl group: A peak at M-69, corresponding to the loss of a ·CF₃ radical.

Decomposition of the nitro group: Fragmentation of the nitro group itself can lead to peaks at M-16 (loss of O) and M-30 (loss of NO). nih.gov

Cleavage related to the amine group: Loss of HCN (M-27) from the aromatic ring is a common fragmentation for aromatic amines. whitman.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z Value |

| [C₇H₅F₃N₂O₂]⁺ | Molecular Ion | 222.03 |

| [C₇H₅F₃N]⁺ | [M-NO₂]⁺ | 176.04 |

| [C₆H₅N₂O₂]⁺ | [M-CF₃]⁺ | 153.03 |

| [C₇H₅F₃N₂O]⁺ | [M-O]⁺ | 206.03 |

| [C₇H₅F₃N]⁺ | [M-NO]⁺ | 192.04 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. slideshare.net The spectrum of this compound is characterized by absorption bands arising from transitions of electrons in the aromatic ring and the substituent groups. The aniline (B41778) moiety and the nitro group act as chromophores, which are responsible for the absorption of UV-Vis light. slideshare.net

The expected electronic transitions include:

π → π* transitions: These high-energy transitions occur within the benzene ring and are typically observed at shorter wavelengths. The presence of substituents on the ring can shift these absorption bands. researchgate.net

n → π* transitions: These transitions involve the non-bonding electrons (n) on the oxygen atoms of the nitro group and the nitrogen atom of the amine group moving to an anti-bonding π* orbital. These are generally of lower energy and appear at longer wavelengths compared to π → π* transitions. researchgate.net

A related compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, is noted for its strong ultraviolet absorption, suggesting that this compound would also exhibit significant absorption characteristics. nih.gov The polarity of the solvent can influence the position of these absorption maxima.

Table 3: Expected UV-Vis Absorption Bands and Electronic Transitions

| Absorption Band (λmax) | Type of Transition | Associated Chromophore |

| ~250-280 nm | π → π | Benzene Ring |

| ~350-400 nm | n → π | Nitro Group (-NO₂) |

X-ray Crystallography for Solid-State Molecular Architecture

A single-crystal XRD analysis of this compound would yield a detailed model of its molecular structure in the solid state. This technique would confirm the relative positions of the nitro, trifluoromethyl, and amine groups on the benzene ring. It would also reveal the planarity of the benzene ring and the torsion angles associated with the substituents, defining the molecule's preferred conformation in the crystal lattice. researchgate.netresearchgate.net While this molecule is achiral, XRD is the gold standard for determining the absolute configuration of chiral molecules. mit.edu

The way molecules arrange themselves in a crystal is governed by intermolecular forces. ias.ac.in For this compound, the following interactions are expected to be significant in directing the crystal packing:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as acceptors. This would likely lead to the formation of N-H···O hydrogen bonds, linking molecules into chains or more complex networks. rsc.org

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking, where the rings are arranged in a parallel or offset fashion. This is a common feature in the crystal structures of aromatic compounds.

In some crystal structures, certain atoms or groups of atoms may occupy more than one position. This phenomenon, known as positional disorder, can be investigated using XRD. For this compound, the trifluoromethyl (-CF₃) group could potentially exhibit rotational disorder, where the three fluorine atoms are statistically distributed over multiple orientations around the C-C bond. Resolving this disorder is crucial for an accurate structural model.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. In the context of synthetic chemistry, it serves as a crucial quality control measure to verify the empirical formula of a newly synthesized compound. This process involves the combustion of a small, precisely weighed sample of the substance under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then quantitatively measured. From these measurements, the percentage by mass of carbon, hydrogen, and nitrogen in the original compound can be calculated.

For the compound this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₅F₃N₂O₂. This theoretical data provides a benchmark against which experimentally obtained values are compared. A close correlation between the found (experimental) and calculated (theoretical) percentages for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis and purity of the target compound.

While specific experimental data from research findings for this compound were not available in the public domain at the time of this writing, the expected theoretical values are presented below. In a typical research setting, these calculated values would be compared against the results obtained from an elemental analyzer.

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 40.79 |

| Hydrogen | H | 2.45 |

| Nitrogen | N | 13.59 |

| Oxygen | O | 15.52 |

| Fluorine | F | 27.65 |

Table 1. Calculated Elemental Composition of this compound (C₇H₅F₃N₂O₂)

The data presented in this table is derived from the compound's molecular formula and the atomic weights of its constituent elements. The verification of a synthesized batch of this compound would involve comparing experimentally determined percentages of C, H, and N with the values in this table. A high degree of agreement between the experimental and theoretical values would confirm the elemental composition of the synthesized molecule.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are essential for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are widely employed for this purpose, offering a balance between computational cost and accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular computational method for studying the structural and electronic properties of aniline (B41778) derivatives. This approach is used to investigate molecular geometry, vibrational frequencies, and electronic characteristics. For instance, studies on similar molecules like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266) have utilized DFT methods, such as B3LYP and B3PW91, with various basis sets (e.g., 6-31G** and 6-311++G**) to perform a thorough analysis of their molecular structures and vibrational spectra. researchgate.net

In a typical DFT study on a substituted aniline, the process begins with geometry optimization to find the most stable conformation of the molecule. Following optimization, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum. These calculations also yield theoretical vibrational frequencies (e.g., FT-IR and FT-Raman spectra), which can be compared with experimental data to validate the computational model. nih.govresearchgate.net This comparative approach ensures that the chosen level of theory is appropriate for describing the molecular system. For related nitroaniline compounds, DFT calculations have successfully predicted structural parameters and spectroscopic features, demonstrating the reliability of this method for the title compound. researchgate.netresearchgate.net

Ab Initio Methods for High-Level Calculations

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, from-first-principles approach to solving the electronic Schrödinger equation without empirical parameters. nih.gov While often more computationally intensive than DFT, ab initio calculations are crucial for high-level electronic structure analysis and for benchmarking other methods. researchgate.net In studies of related aniline derivatives, HF calculations, often paired with a comprehensive basis set like 6-311++G**, have been used alongside DFT to provide a comparative analysis of the results. researchgate.netnih.gov This dual approach can offer deeper insights, for example, into the influence of substituents on the geometry of the amino group. researchgate.net For complex molecules, comparing results from both DFT and HF methods helps to ensure the robustness of the computational findings. nih.gov

Electronic Properties Derived from Computational Models

Once a stable molecular geometry is obtained, computational models can be used to derive a variety of electronic properties that describe the molecule's reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is more readily excited. nih.gov

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info In substituted anilines, electron-donating groups tend to increase the HOMO energy level, whereas electron-withdrawing groups lower the energies of both the HOMO and LUMO. researchgate.net For 2-Nitro-5-(trifluoromethyl)aniline, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are both strong electron-withdrawing groups, which would be expected to significantly lower the HOMO and LUMO energies and influence the molecule's reactivity. Analysis of related molecules shows that such substitutions result in a high electrophilicity index, indicating a greater reactivity toward nucleophiles. thaiscience.info

Table 1: Illustrative Frontier Molecular Orbital Properties for Related Aniline Derivatives This table presents typical calculated values for related compounds to illustrate the expected electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.77 | -0.03 | 5.74 |

| p-Nitroaniline | -6.69 | -2.80 | 3.89 |

| p-Isopropylaniline | -5.32 | -0.02 | 5.30 |

Source: Data adapted from computational studies on aniline derivatives. thaiscience.inforesearchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). nih.gov

For molecules containing nitro groups, the oxygen atoms are consistently the site of the most negative potential, making them targets for electrophilic interactions. nih.govthaiscience.info In this compound, the MEP surface would likely show strong negative potential around the oxygen atoms of the nitro group and positive potential near the amino group's hydrogen atoms. researchgate.net Such analysis provides clear insight into the molecule's reactive behavior and intermolecular interaction patterns. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E²) associated with these interactions. nih.gov A larger E² value indicates a more significant interaction and greater electron delocalization, which contributes to molecular stability. nih.govrsc.org

Atomic Charge Distribution and Charge Delocalization Studies

Atomic charge distribution provides critical information about the electrostatic potential and reactivity of a molecule. Natural Bond Orbital (NBO) analysis is a standard method used to study charge distribution, intramolecular interactions, and the stabilization energy associated with electron delocalization.

In a detailed study of the isomer 4-Nitro-3-(trifluoromethyl)aniline (B27955) (NTFA), NBO analysis was performed using DFT (B3LYP/6-311++G(d,p)) to understand the intramolecular interactions that stabilize the molecule. nih.gov The analysis reveals significant charge delocalization from the lone pairs of the amino group (NH2) and the oxygen atoms of the nitro group (NO2) to the antibonding orbitals of the benzene (B151609) ring. This charge transfer is a key factor in the molecule's stability and electronic properties. The electron-withdrawing nature of the nitro (NO2) and trifluoromethyl (CF3) groups leads to a redistribution of electron density across the aromatic system.

The calculated NBO charges indicate that the nitrogen atom of the amino group carries a negative charge, while the nitrogen of the nitro group is positive, reflecting their respective electron-donating and electron-withdrawing characteristics. The fluorine atoms of the CF3 group exhibit a strong negative charge, highlighting their high electronegativity. These charge distributions are fundamental to understanding the molecule's dipole moment and its interaction with other molecules. nih.gov

Table 1: Selected NBO Analysis Results for 4-Nitro-3-(trifluoromethyl)aniline

| Interaction | Stabilization Energy E(2) (kcal/mol) |

|---|---|

| LP(1) N(11) -> π* C(1)-C(6) | 43.15 |

| LP(1) N(11) -> π* C(2)-C(3) | 2.58 |

| LP(2) O(13) -> π* N(12)-O(14) | 79.91 |

| LP(3) O(14) -> π* N(12)-O(13) | 29.82 |

Data sourced from a computational study on 4-Nitro-3-(trifluoromethyl)aniline. nih.gov

Theoretical Vibrational Frequency Computations and Spectral Interpretation

Theoretical vibrational analysis is crucial for assigning the modes observed in experimental FT-IR and FT-Raman spectra. Calculations are typically performed using DFT methods, and the computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model.

For the isomer NTFA, comprehensive vibrational analysis was conducted using DFT calculations. nih.gov The theoretical wavenumbers were calculated and scaled to achieve good agreement with experimental FT-IR and FT-Raman spectra. nih.govchemicalbook.com This allows for a detailed assignment of fundamental vibrational modes, including the characteristic vibrations of the amino (NH2), nitro (NO2), and trifluoromethyl (CF3) groups.

Key vibrational modes include:

NH2 group: Asymmetric and symmetric stretching modes are typically observed in the 3400-3500 cm⁻¹ region. Bending (scissoring) modes appear around 1600-1650 cm⁻¹. chemicalbook.com

NO2 group: Asymmetric and symmetric stretching vibrations are found near 1500-1590 cm⁻¹ and 1300-1370 cm⁻¹, respectively. chemicalbook.com

CF3 group: These vibrations are prominent in the fingerprint region, with strong stretching modes typically appearing between 1100 and 1300 cm⁻¹.

The agreement between scaled theoretical frequencies and experimental data validates the computational model and allows for a confident interpretation of the molecule's spectral features. nih.gov

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Nitro-3-(trifluoromethyl)aniline

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| NH2 Asymmetric Stretch | 3488 | 3487 | 3488 |

| NH2 Symmetric Stretch | 3380 | 3379 | 3380 |

| NO2 Asymmetric Stretch | 1537 | 1538 | 1538 |

| NO2 Symmetric Stretch | 1350 | 1351 | 1351 |

| CF3 Symmetric Stretch | 1140 | 1141 | 1141 |

Data sourced from a spectroscopic study on 4-Nitro-3-(trifluoromethyl)aniline. nih.gov

Thermodynamic Property Calculations

Theoretical calculations can predict the thermodynamic properties of a molecule, such as entropy, enthalpy, and heat capacity, at different temperatures. These properties are derived from the vibrational frequency calculations and are essential for understanding the molecule's stability and behavior under varying thermal conditions.

For the isomer NTFA, thermodynamic functions were computed using the B3LYP/6-311++G(d,p) method. nih.gov The calculations show a positive correlation between temperature and the values of entropy, heat capacity, and enthalpy, as expected. These theoretically derived thermodynamic parameters are valuable for chemical process modeling and for predicting the course of chemical reactions involving the compound.

Table 3: Calculated Thermodynamic Properties for 4-Nitro-3-(trifluoromethyl)aniline at 298.15 K

| Property | Value |

|---|---|

| Total Entropy (S) | 102.35 cal/mol·K |

| Heat Capacity (Cv) | 42.18 cal/mol·K |

| Enthalpy (H) | 21.05 kcal/mol |

Data sourced from a computational study on 4-Nitro-3-(trifluoromethyl)aniline. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, like nitroaniline derivatives, are of great interest for their nonlinear optical (NLO) properties. NLO materials are essential for applications in optoelectronics and photonics. Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β), which quantifies the second-order NLO response.

The NLO properties of the isomer NTFA were computed using the B3LYP method. nih.gov The presence of the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups creates a strong donor-acceptor system, which enhances the molecular hyperpolarizability. The calculated first-order hyperpolarizability (β) for NTFA was found to be significantly higher than that of urea, a standard reference material for NLO studies, indicating its potential as a promising NLO material. nih.govresearchgate.net

Table 4: Calculated NLO Properties for 4-Nitro-3-(trifluoromethyl)aniline

| Property | Calculated Value (B3LYP) |

|---|---|

| Dipole Moment (μ) | 6.84 Debye |

| First-Order Hyperpolarizability (β) | 1.89 x 10⁻³⁰ esu |

Data sourced from a computational study on 4-Nitro-3-(trifluoromethyl)aniline. nih.gov

Validation of Theoretical Predictions Against Experimental Data

The reliability of computational models is established by comparing theoretical predictions with experimental results. For substituted anilines, this validation is often done by comparing calculated vibrational spectra with experimental FT-IR and FT-Raman spectra. researchgate.net

For the isomer NTFA, the calculated vibrational frequencies, after scaling, showed excellent agreement with the experimental spectra recorded in the lab. nih.gov Similarly, experimental IR data for the isomer 2-Nitro-4-(trifluoromethyl)aniline is available from the NIST Chemistry WebBook, providing a benchmark for theoretical models of that specific structure. nist.govnist.gov The close match between theoretical and experimental data for these isomers provides confidence in the computational methods used and supports their predictive power for analyzing the properties of the entire class of nitro-trifluoromethyl-anilines.

Applications in Advanced Organic Synthesis and Material Science

Utility as a Core Synthetic Building Block

2-Nitro-5-(trifluoromethyl)aniline serves as a fundamental building block for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The presence of ortho-positioned amino and nitro groups allows for the construction of fused heterocyclic systems. researchgate.net The electron-withdrawing nature of the nitro and trifluoromethyl groups influences the reactivity of the aniline (B41778) ring, making it a versatile precursor for various chemical transformations.

The general strategy for the synthesis of heterocyclic compounds from ortho-substituted nitroarenes often involves the reduction of the nitro group to an amino group, followed by cyclization reactions. researchgate.net A range of nitro compounds can be chemoselectively reduced to the corresponding anilines, which then serve as key intermediates. researchgate.net The trifluoromethyl group often remains intact during these transformations, allowing for the incorporation of this fluorine-containing moiety into the final heterocyclic structure. The inclusion of the trifluoromethyl group is highly desirable in many pharmaceutical and agrochemical compounds due to its ability to enhance properties such as metabolic stability and lipophilicity. nih.gov

The synthesis of aza-heterocycles, which are nitrogen-containing heterocyclic compounds, is a significant area where this compound and related compounds are employed. beilstein-journals.orgmdpi.com Mechanochemical methods have been developed for the synthesis of aza-heterocycles from 2-nitroanilines, offering an environmentally friendly alternative to traditional solvent-based methods. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Related Nitroanilines

| Starting Material | Reagents and Conditions | Resulting Heterocycle | Reference |

| 2-Nitroanilines | Double-step mechanochemical procedure | Aza-heterocycles | researchgate.net |

| 5-Nitroindazoles and 6-nitroindazoles | Aromatic aldehydes, tetronic acid, SnCl₂·2H₂O | Pyrazolo[3,4-f]quinoline and pyrazolo[4,3-f]quinoline derivatives | rsc.org |

| 2-Amino-5-nitrothiazole | Sodium nitrite (B80452), sulphuric acid, coupling compounds | Azo dyes containing a thiazole (B1198619) ring | nih.gov |

Intermediate for the Development of Functional Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them suitable for various material science applications. The trifluoromethyl group in this compound makes it an attractive intermediate for the development of functional materials with enhanced properties. A related compound, 4-nitro-2,5-bis(trifluoromethyl)aniline, has been shown to be incorporated into polymers to increase thermal stability and chemical resistance. This suggests that polymers containing the this compound moiety could exhibit similar enhancements.

The development of novel functional materials often relies on the synthesis of specifically designed organic molecules that can be polymerized or incorporated into a material matrix. The reactive amino group of this compound allows for its integration into polymer backbones or as pendant groups, while the nitro and trifluoromethyl groups can impart desired functionalities.

Precursor for the Synthesis of Dyes and Pigments

Substituted anilines are key precursors in the synthesis of azo dyes, a large and commercially important class of colorants. unb.canih.gov The synthesis of azo dyes typically involves a two-step process: the diazotization of an aromatic amine, such as a nitroaniline derivative, to form a diazonium salt, followed by a coupling reaction with a suitable aromatic compound. unb.cayoutube.comyoutube.com

While specific examples of dyes synthesized directly from this compound are not extensively documented in readily available literature, the synthesis of monoazo dyes from the closely related compound 4-nitro-2-(trifluoromethyl)aniline has been reported. sigmaaldrich.com This indicates the potential of this compound to act as a precursor for a range of azo dyes. The presence of the nitro and trifluoromethyl groups would likely influence the color and properties, such as lightfastness and chemical stability, of the resulting dyes. The general synthetic route for azo dyes allows for a wide variety of colors and properties to be achieved by varying the aniline precursor and the coupling component. nih.gov

Table 2: General Scheme for Azo Dye Synthesis

| Step | Reaction | Description |

| 1 | Diazotization | An aromatic amine (e.g., a substituted nitroaniline) is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. |

| 2 | Coupling | The diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative, to form the azo compound. |

Integration into Polymeric Systems for Enhanced Properties (e.g., thermal stability, chemical resistance)

The incorporation of fluorinated building blocks into polymers is a well-established strategy for enhancing their properties. The trifluoromethyl group is known to impart increased thermal stability and chemical resistance. As mentioned previously, a related compound, 4-nitro-2,5-bis(trifluoromethyl)aniline, has been used to improve these properties in polymers.

Design and Development of Photoresponsive Materials

Photoresponsive materials are a class of smart materials that can change their properties upon exposure to light. The nitroaromatic structure of this compound makes it a candidate for the development of such materials, particularly in the areas of photoinduced nitric oxide release and photosensitization.

Photoinduced Nitric Oxide (NO) Delivery Systems

Nitric oxide (NO) is a crucial signaling molecule in various physiological processes, and the development of molecules that can release NO in a controlled manner is of great interest for therapeutic applications. nih.gov Nitrobenzene (B124822) derivatives have been investigated as photoinduced NO donors, where light irradiation triggers the release of NO. nih.govnih.gov

A study on nanoscale lipid vesicles functionalized with a 4-nitro-3-(trifluoromethyl)aniline (B27955) derivative demonstrated effective photo-release of NO upon irradiation with blue light. rsc.org This system showed potential for controlled NO delivery in a biological environment. rsc.org The mechanism of NO release is believed to involve a nitro-to-nitrito photorearrangement, which is facilitated by the steric hindrance from the trifluoromethyl group forcing the nitro group to be nearly perpendicular to the aromatic ring. rsc.org Given the structural similarity, this compound derivatives are expected to exhibit similar photo-releasable NO donor properties.

Furthermore, NO photo-donor hybrids of ciprofloxacin (B1669076) and norfloxacin (B1679917) have been synthesized using 4-fluoro-1-nitro-2-(trifluoromethyl)benzene as a starting material, highlighting the utility of trifluoromethyl-nitroaromatic compounds in creating photo-activated therapeutic agents. nih.gov

Table 3: Research Findings on Photoinduced NO Release from Related Nitroaniline Derivatives

| Compound/System | Light Source | Key Finding | Reference |

| Nanoscale lipid vesicles functionalized with a 4-nitro-3-(trifluoromethyl)aniline derivative | Blue light (410 nm) | Effective photo-release of NO in an aqueous medium. | rsc.org |

| 2,6-dimethylnitrobenzenes with extended π-electron systems | Visible light | Efficient NO release, with activity related to the conformation of the nitro group and π-electron system. | nih.gov |

| Rhodamine-conjugated 2,6-dimethylnitrobenzene derivative | Light irradiation | Photo-release of NO specifically within mitochondria of cancer cells, leading to photodependent cytotoxicity. | nih.gov |

Application as Singlet Oxygen Photosensitizers

Photosensitizers are molecules that, upon absorption of light, can transfer energy to molecular oxygen to generate highly reactive singlet oxygen. nih.gov Singlet oxygen is a key species in photodynamic therapy (PDT), a medical treatment that uses a combination of a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells. nih.gov

While direct studies on this compound as a singlet oxygen photosensitizer are limited, the general principles of photosensitization suggest its potential in this area. The generation of singlet oxygen is a common feature of many organic dyes and aromatic molecules. The efficiency of singlet oxygen generation is dependent on the molecule's ability to undergo intersystem crossing from an excited singlet state to a triplet state, which can then transfer its energy to ground-state triplet oxygen. nih.gov The nitroaromatic scaffold of this compound could potentially be modified to enhance its photosensitizing properties, for example, by extending the π-conjugated system or by incorporating heavy atoms to promote intersystem crossing. The development of novel photosensitizers is an active area of research, with a focus on molecules that can be activated by longer wavelengths of light for deeper tissue penetration. nih.gov

Biological and Medicinal Chemistry Research Applications

Strategic Intermediate in Pharmaceutical Development

2-Nitro-5-(trifluoromethyl)aniline serves as a crucial building block in the multi-step synthesis of complex pharmaceutical compounds. Its chemical structure, featuring a reactive amine group and an electron-withdrawing trifluoromethyl group, makes it an attractive starting point for creating a diverse array of derivatives with potential therapeutic applications. The presence of the nitro group further adds to its versatility, as it can be readily reduced to an amino group, allowing for subsequent chemical modifications. This strategic positioning of functional groups enables medicinal chemists to construct intricate molecular architectures necessary for targeted drug action.

Synthesis of Bioactive Molecules

The utility of this compound extends to the synthesis of a range of bioactive molecules with potential applications in treating various diseases.

Inhibitors of Viral Proteases (e.g., Hepatitis C Virus NS3 protease)

While direct synthesis of Hepatitis C Virus (HCV) NS3 protease inhibitors from this compound is not extensively documented in publicly available research, the broader class of fluorinated and nitrated compounds is of significant interest in antiviral drug discovery. The NS3 protease is a key enzyme in the replication of HCV, making it a prime target for therapeutic intervention diva-portal.orgnih.gov. Research in this area often focuses on peptidomimetic and macrocyclic inhibitors researchgate.netmcgill.ca. The synthesis of potent inhibitors frequently involves complex organic chemistry, and building blocks containing trifluoromethyl groups are explored for their potential to enhance binding affinity and metabolic stability nih.gov.

Precursors for Antiviral Therapeutic Agents

The development of novel antiviral agents is a critical area of pharmaceutical research. While specific antiviral drugs directly synthesized from this compound are not prominently reported, the structural motifs present in this compound are relevant to antiviral drug design. For instance, various isatin (B1672199) derivatives, which can be synthesized from aniline (B41778) precursors, have been investigated as broad-spectrum antiviral agents nih.gov. The synthesis of diverse heterocyclic compounds, a common feature in many antiviral drugs, often utilizes substituted anilines as starting materials.

Exploration of Antibacterial and Antifungal Activities in Derivatives

Derivatives of aniline containing trifluoromethyl and nitro groups have been a subject of investigation for their potential antimicrobial properties. Studies have shown that certain trifluoro-aniline derivatives exhibit antibacterial and antibiofilm activity against various pathogens nih.gov. For example, 4-amino-3-chloro-5-nitrobenzotrifluoride has demonstrated efficacy against Vibrio parahaemolyticus and Vibrio harveyi nih.gov. Furthermore, the incorporation of trifluoromethylphenyl moieties into pyrazole (B372694) structures has yielded compounds with significant activity against antibiotic-resistant Gram-positive bacteria nih.gov. These findings suggest that derivatives of this compound could be promising candidates for the development of new antibacterial and antifungal agents.

| Derivative Class | Target Organisms | Reference |

| Trifluoro-aniline derivatives | Vibrio parahaemolyticus, Vibrio harveyi | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | nih.gov |

Role in Selective Androgen Receptor Modulator (SARM) Synthesis